molecular formula C14H19N5O3S B2382373 2-((1-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)piperidin-3-yl)oxy)pyrimidine CAS No. 2034527-59-6

2-((1-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)piperidin-3-yl)oxy)pyrimidine

Cat. No.: B2382373
CAS No.: 2034527-59-6
M. Wt: 337.4
InChI Key: JZFFBHFCFGOHJD-UHFFFAOYSA-N
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Description

2-((1-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)piperidin-3-yl)oxy)pyrimidine (CAS 2034527-59-6) is a synthetic small molecule with a molecular formula of C14H19N5O3S and a molecular weight of 337.40 g/mol . This compound is built around a piperidine scaffold, a common feature in medicinal chemistry, which is functionalized with both a pyrimidine and a 1,2-dimethylimidazole sulfonamide group . The presence of these distinct heterocyclic systems makes it a promising candidate for exploration in various biochemical and pharmacological research areas. Heterocyclic compounds containing imidazole and pyrimidine rings are of significant interest in drug discovery due to their prevalence in molecules with diverse therapeutic activities . Specifically, pyrimidine derivatives are frequently investigated as kinase inhibitors for oncology research, with some analogs demonstrating potent activity against targets like c-KIT in models of gastrointestinal stromal tumor (GIST) . The structural motif of a sulfonamide-linked heterocycle is also found in compounds studied as modulators of chemokine receptors, indicating potential applications in immunology and inflammation research . This product is intended for research and development purposes in a controlled laboratory environment only. It is not for diagnostic, therapeutic, or any other human or animal use. Researchers should handle this material with appropriate safety protocols.

Properties

IUPAC Name

2-[1-(1,2-dimethylimidazol-4-yl)sulfonylpiperidin-3-yl]oxypyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N5O3S/c1-11-17-13(10-18(11)2)23(20,21)19-8-3-5-12(9-19)22-14-15-6-4-7-16-14/h4,6-7,10,12H,3,5,8-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZFFBHFCFGOHJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CN1C)S(=O)(=O)N2CCCC(C2)OC3=NC=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N5O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.40 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)piperidin-3-yl)oxy)pyrimidine typically involves multi-step organic synthesis. The process begins with the preparation of the imidazole derivative, followed by the introduction of the sulfonyl group. The piperidine ring is then constructed and linked to the imidazole moiety. Finally, the pyrimidine ring is attached through an ether linkage. Each step requires specific reagents and conditions, such as:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-((1-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)piperidin-3-yl)oxy)pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole N-oxides, while reduction may produce reduced piperidine derivatives .

Mechanism of Action

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

The following comparison focuses on structural analogs, highlighting key differences in functional groups, substitution patterns, and biological activities.

Structural and Functional Group Comparisons

Table 1: Key Structural Features and Unique Properties
Compound Name Core Structure Substituents Unique Features Biological Activity
Target Compound : 2-((1-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)piperidin-3-yl)oxy)pyrimidine Pyrimidine - 1,2-Dimethylimidazole sulfonyl <br/> - Piperidine Enhanced stability due to dimethylimidazole; potential for selective enzyme inhibition Anticancer (predicted), enzyme modulation
2-((1-((1-Isopropyl-1H-imidazol-4-yl)sulfonyl)piperidin-3-yl)oxy)-4,6-dimethylpyrimidine () Pyrimidine - Isopropylimidazole sulfonyl <br/> - 4,6-Dimethylpyrimidine Bulkier isopropyl group may reduce binding efficiency compared to dimethyl substituents Antitumor activity (reported)
1-(2-(3-((2,6-Dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)-2-oxoethyl)-3-(2-methoxyphenyl)imidazolidin-2-one () Pyrimidine - Imidazolidinone <br/> - Methoxyphenyl Increased rigidity from imidazolidinone; improved metabolic stability Antioxidant, anti-inflammatory
2-((1-((1-Methyl-1H-imidazol-4-yl)sulfonyl)pyrrolidin-3-yl)oxy)-4-(trifluoromethyl)pyridine () Pyridine - Trifluoromethyl <br/> - Pyrrolidine (5-membered ring) Trifluoromethyl enhances lipophilicity; pyrrolidine may alter binding kinetics Antimicrobial, antiviral
4-{[1-(2,4-Dimethylbenzenesulfonyl)piperidin-3-yl]oxy}pyrimidine () Pyrimidine - 2,4-Dimethylbenzenesulfonyl Aromatic sulfonyl group; potential for π-π stacking interactions Undocumented, but analogs show enzyme inhibition
Key Observations:

Core Heterocycle : Pyrimidine-based compounds (e.g., target compound, ) are often associated with nucleic acid metabolism interference, while pyridine derivatives () may exhibit antimicrobial properties due to electronic effects .

Substituent Effects: Imidazole Substituents: The 1,2-dimethyl group on the imidazole in the target compound likely improves metabolic stability compared to isopropyl () or unsubstituted imidazoles . Sulfonyl Groups: Aromatic sulfonyl groups (e.g., ) may enhance binding via hydrophobic interactions, whereas aliphatic sulfonyl groups (e.g., target compound) offer flexibility for target adaptation . Piperidine vs.

Key Insights:
  • Anticancer Potential: The target compound’s pyrimidine core and sulfonyl-piperidine motif align with known kinase inhibitors (e.g., imatinib analogs), though its dimethylimidazole group may reduce off-target effects compared to ’s isopropyl variant .
  • Antimicrobial vs. Antiviral : Trifluoromethyl groups () enhance penetration into lipid membranes, making such compounds more effective against enveloped viruses. The target compound’s lack of this group suggests a different therapeutic niche .

Biological Activity

The compound 2-((1-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)piperidin-3-yl)oxy)pyrimidine is a novel chemical entity with potential therapeutic applications. Its structure features a pyrimidine core linked to a piperidine moiety that is further substituted with a dimethyl-imidazole sulfonyl group. This article reviews the biological activities associated with this compound, focusing on its antimicrobial, anticancer, and other pharmacological properties.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of imidazole and pyrimidine compounds exhibit significant antimicrobial properties. For instance, the related compound 1-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)piperidine has shown promising results against various bacterial strains.

Minimum Inhibitory Concentration (MIC) Studies

A study evaluating the MIC of various derivatives indicated that compounds similar to This compound had MIC values ranging from 0.22 to 0.25 μg/mL against pathogens like Staphylococcus aureus and Staphylococcus epidermidis . The following table summarizes the antimicrobial activity of related compounds:

CompoundMIC (μg/mL)Target Pathogen
7b0.22Staphylococcus aureus
7b0.25Staphylococcus epidermidis
Ciprofloxacin2.0Both pathogens

Anticancer Activity

The potential anticancer properties of related imidazole-pyrimidine compounds have been explored extensively. A systematic structure-activity relationship (SAR) study identified several derivatives that exhibit potent activity against cancer cell lines.

Case Study: Efficacy Against Cancer Cell Lines

In vitro studies revealed that certain derivatives showed IC50 values below 10 μM against various cancer cell lines, indicating significant cytotoxicity. Notably, compounds targeting the RAS signaling pathway have shown promise in inhibiting tumor growth .

The biological activity of This compound may involve multiple mechanisms:

  • Inhibition of DNA Gyrase : Compounds similar to this structure have been identified as inhibitors of DNA gyrase with IC50 values ranging from 12.27 to 31.64 μM .
  • Inhibition of Dihydrofolate Reductase (DHFR) : Another mechanism involves inhibition of DHFR, crucial for nucleotide synthesis, with IC50 values between 0.52 and 2.67 μM .

Safety Profile and Toxicity

The hemolytic activity of these compounds was assessed, revealing low toxicity levels with % lysis ranging from 3.23 to 15.22% compared to Triton X-100 . This suggests a favorable safety profile for further development.

Q & A

Q. What are the optimal synthetic routes for 2-((1-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)piperidin-3-yl)oxy)pyrimidine, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves coupling a sulfonylated piperidine intermediate with a pyrimidine derivative. Key steps include:
  • Sulfonylation : Reacting 1,2-dimethylimidazole-4-sulfonyl chloride with piperidin-3-ol under basic conditions (e.g., triethylamine in DCM) to form the sulfonyl-piperidine intermediate .
  • Etherification : Coupling the intermediate with a halogenated pyrimidine (e.g., 2-chloropyrimidine) using a base like NaH or K₂CO₃ in DMF or THF at 60–80°C .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization improves purity. Yields range from 60–85%, depending on solvent polarity and catalyst efficiency .
  • Critical Factors : Moisture-sensitive reactions require anhydrous conditions. Steric hindrance at the piperidine-3-position may necessitate longer reaction times.

Q. Which spectroscopic and analytical techniques are essential for structural confirmation?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H and ¹³C NMR confirm regiochemistry of the imidazole and pyrimidine rings. Key signals include the dimethylimidazole protons (δ 2.3–2.6 ppm) and pyrimidine aromatic protons (δ 8.1–8.5 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .
  • HPLC-PDA : Purity assessment (>95%) using C18 columns with acetonitrile/water gradients .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize the compound’s pharmacological profile?

  • Methodological Answer :
  • Substituent Variation : Modify the imidazole methyl groups or pyrimidine substituents to assess effects on target binding. For example, replacing dimethylimidazole with bulkier groups may enhance selectivity for kinase targets .
  • In Vitro Assays : Test derivatives in enzyme inhibition assays (e.g., PI3Kα IC₅₀ profiling) and cell-based viability assays (e.g., cancer cell lines) to correlate structural changes with activity .
  • Molecular Docking : Use software like AutoDock to predict binding modes with target proteins (e.g., PI3K isoforms). Focus on hydrogen bonding with the sulfonyl group and hydrophobic interactions with the piperidine ring .

Q. What strategies resolve contradictions in reported biological activity across experimental models?

  • Methodological Answer :
  • Orthogonal Validation : Replicate assays using alternate methods (e.g., SPR for binding affinity vs. enzymatic activity assays) to confirm target engagement .
  • Metabolic Stability Testing : Assess liver microsome stability to rule out false negatives due to rapid degradation in certain models .
  • Species-Specific Variability : Compare human vs. murine target protein sequences to identify residues causing differential activity .

Q. How can X-ray crystallography or computational modeling clarify structural ambiguities?

  • Methodological Answer :
  • Crystallography : Use ORTEP-3 for Windows to refine crystal structures. Key parameters include bond angles around the sulfonyl-piperidine bridge and torsional strain in the pyrimidine-ether linkage .
  • DFT Calculations : Optimize geometries at the B3LYP/6-31G* level to predict electronic properties (e.g., sulfonyl group electronegativity) influencing reactivity .

Data Contradiction Analysis

Example Scenario : Discrepancies in reported IC₅₀ values for PI3Kα inhibition.

  • Potential Causes :
    • Assay buffer composition (e.g., Mg²⁺ concentration affecting ATP-binding pockets) .
    • Compound solubility differences in DMSO vs. aqueous buffers .
  • Resolution Workflow :
    • Standardize assay conditions (e.g., 10 mM MgCl₂, 1% DMSO).
    • Conduct dose-response curves with freshly prepared stock solutions.
    • Validate with a reference inhibitor (e.g., GDC-0941) to calibrate system-specific variability .

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